molecular formula C13H5BrF3NO B12909059 6-Bromo-5,7,8-trifluoroacridin-4-OL CAS No. 816420-46-9

6-Bromo-5,7,8-trifluoroacridin-4-OL

Cat. No.: B12909059
CAS No.: 816420-46-9
M. Wt: 328.08 g/mol
InChI Key: PATGVKYHJNTKCG-UHFFFAOYSA-N
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Description

6-Bromo-5,7,8-trifluoroacridin-4-OL is a heterocyclic aromatic compound with the molecular formula C₁₃H₅BrF₃NO. It is a derivative of acridine, a structure known for its applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7,8-trifluoroacridin-4-OL typically involves multi-step organic reactions. One common method includes the bromination of 5,7,8-trifluoroacridin-4-OL under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7,8-trifluoroacridin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5,7,8-trifluoroacridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,7,8-trifluoroacridin-4-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

    5,7,8-Trifluoroacridin-4-OL: Lacks the bromine atom, which can affect its reactivity and applications.

    6-Chloro-5,7,8-trifluoroacridin-4-OL: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

    6-Iodo-5,7,8-trifluoroacridin-4-OL:

Uniqueness

6-Bromo-5,7,8-trifluoroacridin-4-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Properties

CAS No.

816420-46-9

Molecular Formula

C13H5BrF3NO

Molecular Weight

328.08 g/mol

IUPAC Name

6-bromo-5,7,8-trifluoroacridin-4-ol

InChI

InChI=1S/C13H5BrF3NO/c14-8-10(16)9(15)6-4-5-2-1-3-7(19)12(5)18-13(6)11(8)17/h1-4,19H

InChI Key

PATGVKYHJNTKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C(=C(C(=C3F)F)Br)F)N=C2C(=C1)O

Origin of Product

United States

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